Nimolicinol

Description

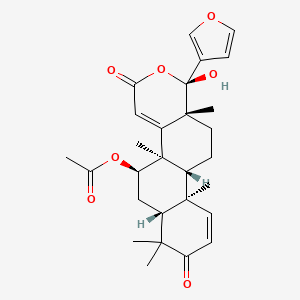

Nimolicinol is a triterpenoid compound isolated from Azadirachta indica (neem), a plant renowned for its diverse pharmacological and pesticidal properties . Structurally, it belongs to the limonoid class, characterized by a highly oxidized tetracyclic framework. Its molecular formula is C₂₆H₃₂O₄, with key functional groups including a furan ring, α,β-unsaturated ketone systems, and hydroxyl groups . This compound is typically extracted from the neutral fraction of neem fruit ethanolic extracts and purified via column chromatography .

Biological studies highlight its role in insecticidal activity, particularly against mosquito larvae (Aedes aegypti and Culex quinquefasciatus), where it exhibits moderate toxicity at 50 ppm . Additionally, it is associated with lipid regulation and uric acid suppression in obesity-related studies . Its planar structure has been confirmed via spectral techniques (UV, IR, NMR, HRMS), but stereochemical nuances distinguish it from structurally analogous compounds .

Properties

CAS No. |

89366-02-9 |

|---|---|

Molecular Formula |

C28H34O7 |

Molecular Weight |

482.6 g/mol |

IUPAC Name |

[(1S,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-1-hydroxy-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydronaphtho[2,1-f]isochromen-5-yl] acetate |

InChI |

InChI=1S/C28H34O7/c1-16(29)34-22-13-19-24(2,3)21(30)8-10-25(19,4)18-7-11-26(5)20(27(18,22)6)14-23(31)35-28(26,32)17-9-12-33-15-17/h8-10,12,14-15,18-19,22,32H,7,11,13H2,1-6H3/t18-,19+,22-,25-,26-,27-,28-/m1/s1 |

InChI Key |

VXKRRVRNHBWLTO-VBPYNQNZSA-N |

SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)(C5=COC=C5)O)C)C)(C)C |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)O[C@@]([C@@]4(CC3)C)(C5=COC=C5)O)C)C |

Canonical SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)(C5=COC=C5)O)C)C)(C)C |

Other CAS No. |

89366-02-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings

Structural Similarities and Differences: this compound and Carapanosin C share identical molecular formulas and planar structures but differ in stereochemistry, particularly at C-5, C-6, C-10, and C-13, as evidenced by divergent ¹H and ¹³C NMR profiles . Nimbocinol, another neem limonoid, is a structural isomer of this compound, differing in the position of hydroxyl and ketone groups .

Functional Efficacy: Gedunin outperforms this compound in insecticidal activity, achieving 100% larval mortality at 10 ppm compared to this compound's 50% at 50 ppm . Azadirachtol lacks direct toxicity but disrupts insect growth via antifeedant mechanisms, unlike this compound's direct lethal effects .

Pharmacological Context: this compound and gedunin both modulate lipid metabolism, but gedunin has broader applications in cancer and inflammation . Carapanosin C, though structurally akin to this compound, is sourced from Carapa guianensis and exhibits unique antiparasitic properties .

Mechanistic Insights

- This compound’s α,β-unsaturated ketones likely contribute to its bioactivity by interacting with cellular thiol groups, a mechanism shared with gedunin .

- Stereochemical variations in Carapanosin C may enhance its binding affinity to parasitic enzymes, explaining its divergent applications compared to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.